Propane-1,3-diyl cyclohexane-1,2-dicarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
97552-47-1 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4,5,7a,8,9,10,11,11a-octahydro-3H-benzo[g][1,5]dioxonine-1,7-dione |
InChI |
InChI=1S/C11H16O4/c12-10-8-4-1-2-5-9(8)11(13)15-7-3-6-14-10/h8-9H,1-7H2 |
InChI Key |
ALIKYTIVBISXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)OCCCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,3-diyl cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with propane-1,3-diol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Propane-1,3-diyl cyclohexane-1,2-diol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Propane-1,3-diyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of propane-1,3-diyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate
- Molecular Formula : C₂₄H₄₄O₄
- Molecular Weight : 396.60 g/mol
- Structural Features : The cyclohexane-1,2-dicarboxylate backbone is esterified with bulky 2-ethylhexyl groups.
- Applications : Widely used as a high-performance plasticizer in PVC and other polymers due to its low volatility and excellent compatibility. The bulky ester groups reduce migration rates compared to propane-1,3-diyl derivatives .
Dimethyl Benzene-1,2-dicarboxylate
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.19 g/mol
- Structural Features : An aromatic diester with methyl groups attached to a benzene ring.
- Applications : Precursor for phthalate plasticizers (e.g., dimethyl phthalate). However, aromatic esters face regulatory restrictions due to endocrine-disrupting properties.
- Key Difference : The aromatic benzene ring provides higher rigidity and thermal stability but raises environmental and health concerns absent in cyclohexane-based analogs .
2-Carboxy-2-methylpropane-1,3-diyl Cyclohexane-1,2-dicarboxylate
- Structural Features : A branched derivative with a methyl group on the propane-1,3-diyl spacer, increasing steric hindrance .
- Applications: Limited data, but branching may improve resistance to hydrolysis and oxidative degradation.
- Key Difference : Enhanced steric effects could reduce polymer compatibility compared to the linear propane-1,3-diyl variant .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Rigidity/Flexibility | Volatility | Polymer Compatibility | Environmental Impact |
|---|---|---|---|---|---|
| This compound | 212.24 | Moderate | Moderate | Good | Low |
| Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 396.60 | High | Low | Excellent | Moderate |
| Dimethyl benzene-1,2-dicarboxylate | 194.19 | High (aromatic) | High | Poor | High (toxic) |
Key Findings:
Cyclohexane vs. Benzene Backbone : Cyclohexane derivatives (e.g., propane-1,3-diyl ester) exhibit lower toxicity and comparable thermal performance to aromatic analogs, making them sustainable alternatives .
Ester Chain Length : Bulky esters (e.g., 2-ethylhexyl) enhance plasticizer permanence but reduce biodegradability. Propane-1,3-diyl derivatives balance flexibility and environmental safety .
Synthetic Feasibility : Propane-1,3-diyl esters can be synthesized via esterification or transesterification reactions, similar to methods used for dicarbamate derivatives .
Research and Regulatory Considerations
Biological Activity
Propane-1,3-diyl cyclohexane-1,2-dicarboxylate (CAS Number: 97552-47-1) is a synthetic compound characterized by its unique structure, which includes a propane backbone linked to two cyclohexane rings through dicarboxylate functional groups. This molecular arrangement suggests potential applications in various fields, including organic synthesis and materials science. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential and environmental impact.
- Molecular Formula : C11H16O4
- Molar Mass : 212.24 g/mol
- Structure : The compound features a dicarboxylate functionality that may influence its solubility and reactivity in biological systems.
Potential Mechanisms:
- Receptor Modulation : Compounds with dicarboxylate functionalities often interact with cell surface receptors, potentially modulating signal transduction pathways.
- Enzyme Inhibition : The presence of carboxylate groups may enable the compound to act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antioxidant Activity : Dicarboxylates can exhibit antioxidant properties, which may contribute to their biological effects.
Biological Activity Studies
Research on similar compounds provides a framework for understanding the potential biological activities of this compound.
Case Studies:
- Anticancer Activity : Dicarboxylate esters have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies on cyclic thiosulfonates have shown that structural modifications can enhance anticancer activity by targeting specific receptors involved in cell growth regulation .
- Metabolic Pathways : Research indicates that related compounds can influence metabolic pathways related to oxidative stress and inflammation. The modulation of these pathways might be relevant for understanding the therapeutic potential of this compound .
Comparative Analysis
To further elucidate the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its properties and potential applications.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexane-1,2-dicarboxylic acid | C8H10O4 | Basic dicarboxylic acid without alkyl substitution |
| Propylene glycol dibenzoate | C15H18O4 | Contains benzene rings instead of cyclohexane |
| Ethylene glycol diacetate | C6H10O4 | Shorter chain length with acetate groups |
Pharmacokinetics
Understanding the pharmacokinetics of this compound involves assessing its bioavailability and metabolic stability. Factors influencing these parameters include:
- Solubility : The dicarboxylate groups may enhance solubility in aqueous environments.
- Stability : The stability of the compound under physiological conditions will determine its efficacy as a therapeutic agent.
- Transport Mechanisms : Interaction with transport proteins could facilitate or hinder cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
